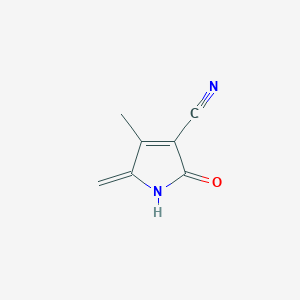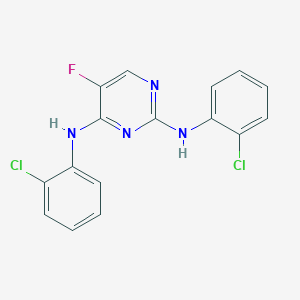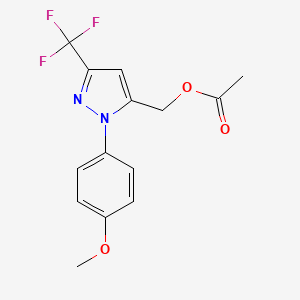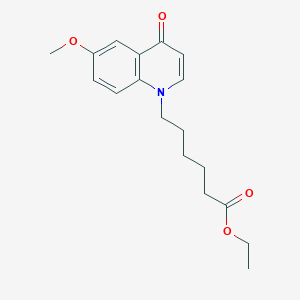![molecular formula C13H21BN2Sn B12575808 2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine CAS No. 195307-44-9](/img/structure/B12575808.png)
2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine is an organometallic compound that features a unique combination of boron, nitrogen, and tin atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine typically involves the reaction of a diazaborolidine precursor with a stannylated phenylacetylene derivative. The reaction is often catalyzed by palladium complexes, which facilitate the insertion of the alkyne into the Sn-B bond of the diazaborolidine . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen and tin-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen and tin-hydrogen bonds.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids and stannic oxides, while reduction can produce boranes and stannanes.
科学的研究の応用
2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be employed in the development of boron-containing drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism by which 2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine exerts its effects involves the interaction of its boron and tin atoms with various molecular targets. The boron atom can form stable complexes with diols and other Lewis bases, while the tin atom can participate in organometallic reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various therapeutic and diagnostic effects.
類似化合物との比較
Similar Compounds
- 2-[2-Phenyl-2-(trimethylsilyl)ethenyl]-1,3,2-diazaborolidine
- 2-[2-Phenyl-2-(trimethylgermyl)ethenyl]-1,3,2-diazaborolidine
Uniqueness
Compared to its silicon and germanium analogs, 2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine exhibits unique reactivity due to the presence of the tin atom. Tin is more electropositive than silicon and germanium, which can influence the compound’s reactivity and stability. This makes it particularly useful in certain catalytic and synthetic applications where other analogs may not perform as well.
特性
CAS番号 |
195307-44-9 |
|---|---|
分子式 |
C13H21BN2Sn |
分子量 |
334.84 g/mol |
IUPAC名 |
[2-(1,3,2-diazaborolidin-2-yl)-1-phenylethenyl]-trimethylstannane |
InChI |
InChI=1S/C10H12BN2.3CH3.Sn/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11;;;;/h1-5,7,12-13H,8-9H2;3*1H3; |
InChIキー |
FKDRWGZKRYJZIC-UHFFFAOYSA-N |
正規SMILES |
B1(NCCN1)C=C(C2=CC=CC=C2)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


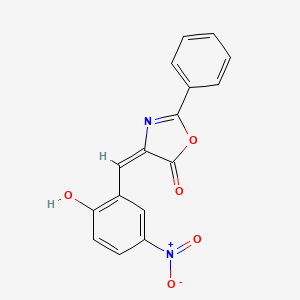

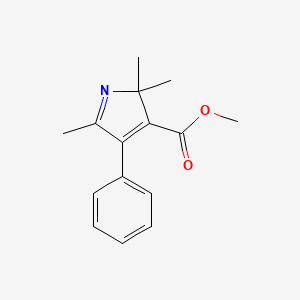
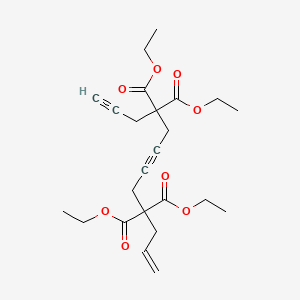
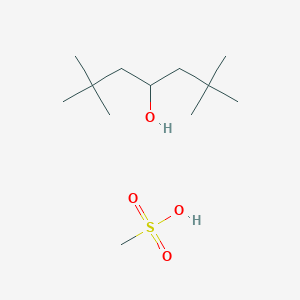
![Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-](/img/structure/B12575754.png)
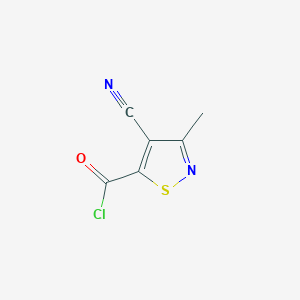
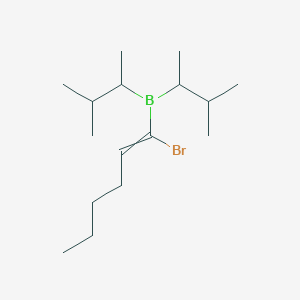

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12575796.png)
